3-(4-Ethoxy-3-methoxyphenyl)propanoic acid
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Overview
Description
3-(4-Ethoxy-3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . This compound is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), interact with gpr41 , a receptor involved in various metabolic processes .
Mode of Action
It can be inferred from related compounds like hmpa, which suppresses camp levels in a dose-dependent manner when interacting with gpr41 .
Biochemical Pathways
Hmpa, a similar compound, is known to be produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (hmca) . This suggests that 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid might also be involved in similar metabolic pathways.
Pharmacokinetics
Studies on hmpa have shown that it undergoes rapid metabolism and wide tissue distribution . After oral administration, intact and conjugated HMPAs were detected in the bloodstream within 15 minutes . They were also detected in various organs 6 hours post-administration .
Result of Action
Related compounds like hmpa have been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise .
Action Environment
It is known that the gut microbiota plays a crucial role in the metabolism of similar compounds , suggesting that factors affecting the gut microbiota could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxy-3-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(4-Ethoxy-3-methoxyphenyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: Similar structure but lacks the ethoxy group.
3-(4-Allyl-2-methoxyphenoxy)propanoic acid: Contains an allyl group instead of an ethoxy group.
3-(3-Hydroxy-4-methoxyphenyl)propionic acid: Contains a hydroxy group instead of an ethoxy group.
Uniqueness
3-(4-Ethoxy-3-methoxyphenyl)propanoic acid is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-16-10-6-4-9(5-7-12(13)14)8-11(10)15-2/h4,6,8H,3,5,7H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKVFGHQNRGQIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429341 |
Source
|
Record name | 3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30044-91-8 |
Source
|
Record name | 3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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